7,10-Dimethoxy-10-DAB III chemical structure and properties
7,10-Dimethoxy-10-DAB III chemical structure and properties
Introduction
7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a pivotal intermediate in the semi-synthesis of the potent anti-cancer agent, Cabazitaxel.[1][2] As a derivative of 10-deacetylbaccatin III (10-DAB III), a natural product extracted from the needles of the yew tree (Taxus species), this compound represents a crucial step in the synthetic pathway leading to second-generation taxanes.[3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its role in pharmaceutical manufacturing, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
7,10-Dimethoxy-10-DAB III is characterized by the complex tetracyclic taxane core. The key structural feature is the selective methylation of the hydroxyl groups at the C7 and C10 positions of the 10-DAB III molecule.[3] This specific modification is instrumental in the subsequent attachment of the side chain necessary for the pharmacological activity of Cabazitaxel.[3]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 183133-94-0 | [1][3][6] |
| Molecular Formula | C₃₁H₄₀O₁₀ | [6] |
| Molecular Weight | 572.64 g/mol | [6] |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | [7] |
| Synonyms | 10-Deacetyl-7,10-dimethoxy-Baccatin III, 7,10-dimethyl-10-DAB, 7,10-dimethylbaccatin III | [6][8] |
| Appearance | White or off-white powder | [8] |
| Melting Point | >225°C (decomposes) | [1][2] |
| Boiling Point | 675.8°C at 760 mmHg | [8] |
| Density | 1.3 g/cm³ | [8] |
| Flash Point | 213.0°C | [8] |
Structural Confirmation
The definitive identification and structural confirmation of 7,10-Dimethoxy-10-DAB III are accomplished through advanced spectroscopic techniques.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H NMR), is fundamental for elucidating the precise arrangement of atoms by providing detailed information on chemical shifts and coupling constants.[3]
Synthesis and Manufacturing
The synthesis of 7,10-Dimethoxy-10-DAB III is a critical step in the established manufacturing process for Cabazitaxel.[3] The primary route involves the selective methylation of 10-DAB III.
Experimental Protocol: Synthesis of 7,10-Dimethoxy-10-DAB III
This protocol is based on a reported laboratory-scale synthesis.[1][2]
Materials:
-
10-deacetylbaccatin III (10-DAB III) (10g, 18.4 mmol)
-
Methylene dichloride (200 ml)
-
1,8-Bis(dimethylamino)naphthalene (177.2g, 828 mmol)
-
Trimethylammonium oxygen tetrafluoroboric acid (95.2g, 643.4 mmol)
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Chloroform
-
Methanol
Procedure:
-
Dissolve 10-DAB III (10g, 18.4 mmol) in methylene dichloride (200 ml).
-
Add 1,8-bis(dimethylamino)naphthalene (177.2g, 828 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add trimethylammonium oxygen tetrafluoroboric acid (95.2g, 643.4 mmol).
-
Continue stirring at room temperature for 20 hours.
-
Filter the reaction solution via suction filtration.
-
Wash the filter cake three times with methylene dichloride.
-
Collect and concentrate the filtrate.
-
Purify the crude product by column chromatography using a chloroform:methanol (100:3) solvent system.
-
The process yields 4.6g of 7,10-dimethoxy-10Dab III (43.7% yield).[1][2]
Challenges in Synthesis:
The synthesis requires high selectivity to avoid unwanted reactions at other reactive sites on the taxane core.[3] Some synthetic routes have employed hazardous and pyrophoric reagents like sodium hydride (NaH) or potassium hydride (KH) as the strong base, which often necessitate cryogenic conditions and pose risks of C7 epimerization.[3][9] The development of safer and more efficient methods is an ongoing area of research.
Role in Cabazitaxel Production
7,10-Dimethoxy-10-DAB III serves as the direct precursor to Cabazitaxel.[3] Following its synthesis, a complex side chain, which is essential for the anticancer activity of the final drug, is attached at the C13 position through an esterification reaction.[3] A subsequent deprotection step completes the synthesis of Cabazitaxel.
Visualizations
The following diagrams illustrate the chemical structure and the synthetic workflow for 7,10-Dimethoxy-10-DAB III.
Caption: Simplified 2D representation of the 7,10-Dimethoxy-10-DAB III structure.
Caption: Experimental workflow for the synthesis and purification of 7,10-Dimethoxy-10-DAB III.
Conclusion
7,10-Dimethoxy-10-DAB III is a cornerstone in the semi-synthesis of Cabazitaxel, a vital therapeutic agent in oncology. Understanding its chemical properties, structure, and synthetic pathways is crucial for optimizing the production of this life-saving drug. Continued research into safer and more efficient synthetic methods will be essential for ensuring a stable and cost-effective supply chain for Cabazitaxel and other related taxane-based pharmaceuticals. For research purposes, this compound should be handled with care and not used for human or veterinary applications.[3]
References
- 1. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [amp.chemicalbook.com]
- 2. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [chemicalbook.com]
- 3. 7,10-Dimethoxy-10-DAB III | 183133-94-0 | Benchchem [benchchem.com]
- 4. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indena | 10-Deacetylbaccatin III [indena.com]
- 6. 7,10-Dimethoxy-10-DAB III | CAS: 183133-94-0 | ChemNorm [chemnorm.com]
- 7. 10-Deacetyl-7,10-dimethoxy-Baccatin III | LGC Standards [lgcstandards.com]
- 8. 7, 10-Dimethoxy-10-DAB III (Cabazitaxel intermediate) CAS 183133-94-0 [hsppharma.com]
- 9. CN106632158B - The preparation method of 7 β, 10 β-dimethoxy -10- deacetylate Baccatine IIIs - Google Patents [patents.google.com]
